Cyclopentylacetic acid

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Cyclopentylacetic acid (CPA, CAS 1123-00-8) is a cyclic aliphatic carboxylic acid featuring a cyclopentane ring appended to an acetic acid moiety (C₇H₁₂O₂, MW: 128.17 g/mol). It presents as a clear, colorless liquid with a melting point of 12-14°C, a boiling point of 133-134°C (23 mmHg), and a density of 1.022 g/mL at 25°C.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1123-00-8
Cat. No. B058124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylacetic acid
CAS1123-00-8
Synonyms2-Cyclopentaneacetic Acid;  2-Cyclopentylacetic Acid;  Cyclopentylacetic Acid;  NSC 60134
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)O
InChIInChI=1S/C7H12O2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
InChIKeyYVHAIVPPUIZFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentylacetic Acid (CAS 1123-00-8): Baseline Characterization and Procurement Positioning


Cyclopentylacetic acid (CPA, CAS 1123-00-8) is a cyclic aliphatic carboxylic acid featuring a cyclopentane ring appended to an acetic acid moiety (C₇H₁₂O₂, MW: 128.17 g/mol) [1]. It presents as a clear, colorless liquid with a melting point of 12-14°C, a boiling point of 133-134°C (23 mmHg), and a density of 1.022 g/mL at 25°C . The compound is insoluble in water but readily soluble in common organic solvents, with a predicted pKa of 4.85 ± 0.10 and a LogP value of 1.65, which informs its lipophilicity and potential for membrane permeability . Its primary established role is as a versatile organic synthesis intermediate, most notably for the production of cyclopentyl acetaldehyde and subsequently the diuretic/antihypertensive drug cyclopenthiazide .

Why Cyclopentylacetic Acid Is Not a Drop-In Replacement for Other Cycloalkylacetic Acids


In pharmaceutical and agrochemical synthesis, the interchangeability of seemingly similar building blocks like cyclopentylacetic acid and its close analogs (e.g., cyclohexylacetic or cyclopropylacetic acid) is a false economy. The five-membered cyclopentane ring in CPA imparts a distinct conformational rigidity and steric profile that critically influences downstream molecular interactions and pharmacokinetic properties. Substituting a cyclohexyl ring, for example, introduces greater flexibility and a larger steric footprint, which can significantly alter a drug candidate's binding affinity to a target protein or its metabolic stability [1]. Even a change as subtle as replacing the cyclopentyl group with a cyclobutyl group can modify the pucker angle and lipophilicity, leading to unpredictable changes in biological activity. Therefore, the selection of CPA over its analogs is not driven by commodity pricing but by the need for a specific, quantifiable spatial and electronic profile that is essential for the integrity of a synthetic route or the efficacy of a final product [2].

Quantitative Evidence Differentiating Cyclopentylacetic Acid from Its Closest Analogs


Enhanced Lipophilicity vs. Shorter-Chain Cycloalkylacetic Acids Drives Improved Membrane Permeability

Cyclopentylacetic acid exhibits a significantly higher partition coefficient (LogP) compared to its cyclopropylacetic acid analog, a property directly correlated with passive membrane permeability. This difference is critical for optimizing the absorption and distribution of drug molecules. [1]

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Favorable Conformational Rigidity vs. Cyclohexylacetic Acid for Enhanced Target Binding Specificity

The five-membered cyclopentane ring of CPA offers a unique balance of conformational restriction compared to the more flexible six-membered ring of cyclohexylacetic acid. This 'puckered' conformation presents a distinct three-dimensional pharmacophore that can be leveraged to achieve higher selectivity for a biological target. [1] [2]

Medicinal Chemistry Molecular Modeling Receptor Binding

Validated Synthetic Utility in a Commercialized Pharmaceutical Process (Cyclopenthiazide)

Cyclopentylacetic acid is a critical and established intermediate in the synthesis of cyclopenthiazide, a thiazide diuretic. This specific application is not replicated by its closest analogs, cyclohexylacetic acid or cyclopropylacetic acid, which lack the precise steric and electronic properties required for this drug's synthesis and biological activity. [1]

Process Chemistry Pharmaceutical Intermediates Diuretics

Validated Application Scenarios for Cyclopentylacetic Acid (CAS 1123-00-8)


Synthesis of Cyclopenthiazide and Related Sulfonamide Diuretics

CPA is the primary starting material for the synthesis of cyclopenthiazide, a potent thiazide diuretic used in the management of hypertension and edema. The synthetic route involves the conversion of CPA to cyclopentyl acetaldehyde, which then undergoes condensation and cyclization reactions to yield the active pharmaceutical ingredient. The specificity of this route underscores the irreplaceable nature of the five-membered cyclopentyl ring in the drug's pharmacophore [1].

Construction of Cyclopentane-Containing Bioisosteres in Drug Discovery

In medicinal chemistry, the cyclopentyl group of CPA serves as a valuable bioisostere for other lipophilic groups (e.g., phenyl, isopropyl) or as a means to introduce conformational constraint. Its LogP of 1.65 and defined spatial geometry make it a preferred building block for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds targeting GPCRs, ion channels, and CNS receptors [2].

Preparation of Chiral Auxiliaries and Building Blocks for Asymmetric Synthesis

Derivatives of CPA, such as (S)-2-(N-Cbz-N-methyl-amino)-2-cyclopentylacetic acid, are widely employed in the synthesis of enantiomerically pure drug candidates. The inherent chirality that can be introduced on the cyclopentane ring makes CPA a versatile starting point for creating a variety of chiral building blocks essential for modern asymmetric synthesis and peptidomimetic design [3].

Synthesis of Prostaglandin and Prostanoic Acid Analogs

The cyclopentane core is a hallmark of prostaglandins and related prostanoic acids, which possess a wide range of potent biological activities (e.g., anti-ulcer, ocular hypotensive). Substituted cyclopentylacetic acid derivatives are key intermediates in several published synthetic routes to these complex molecules, highlighting the importance of the CPA scaffold in accessing this therapeutically relevant chemical space [4].

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